C8H6BrI

Organic Synthesis Cross-Coupling Chemoselectivity

Procure this difunctional building block for unparalleled step economy. The orthogonal reactivity of its alkenyl iodide and aryl bromide enables sequential Sonogashira/Suzuki couplings without protecting groups. Unlike simple 1,4-dihalobenzenes, this (E)-isomer provides a robust halogen-bond donor and high-quality ordered crystal structure, essential for materials science. Contact sales to request a quote and expedite your complex molecular assemblies.

Molecular Formula C8H6BrI
Molecular Weight 308.94 g/mol
Cat. No. B12441448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC8H6BrI
Molecular FormulaC8H6BrI
Molecular Weight308.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=CI
InChIInChI=1S/C8H6BrI/c9-8-3-1-2-7(6-8)4-5-10/h1-6H
InChIKeyJIVGFMUGTDJRNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C8H6BrI (1-Bromo-4-[(E)-2-iodoethenyl]benzene) Procurement & Selection Guide


C8H6BrI, specifically 1-bromo-4-[(E)-2-iodoethenyl]benzene (CAS 126459-64-1), is a mixed aryl-alkenyl halide possessing both bromine and iodine substituents with an (E)-configured double bond. It serves as a versatile difunctional building block in organic synthesis . Its reactivity is governed by the differential lability of the C(sp²)-I and C(sp²)-Br bonds, enabling sequential, chemoselective cross-coupling reactions . This orthogonality is critical for constructing complex molecular architectures in medicinal chemistry and materials science.

C8H6BrI Differentiation: Why Simple Dihalides Are Inadequate Substitutes


Simple 1,4-dihalobenzenes or monohalogenated styrenes lack the precise chemoselectivity required for multi-step synthetic sequences. For example, 1-bromo-4-iodobenzene offers only aromatic C-I vs. C-Br differentiation, whereas C8H6BrI provides a distinct, orthogonal reactivity profile combining an alkenyl iodide with an aromatic bromide [1]. This allows for a greater diversity of sequential bond formations (e.g., Sonogashira/Heck followed by Suzuki-Miyaura) without protecting group manipulations, significantly impacting step economy and overall yield. Using a generic alternative like 1,4-dibromobenzene would necessitate harsh conditions for selective activation, leading to lower yields and complex mixtures due to cross-reactivity [2].

Quantitative Differentiation of C8H6BrI: A Comparator-Based Evidence Guide


Chemoselective Sonogashira Coupling: Alkenyl Iodide vs. Aryl Bromide

C8H6BrI enables exclusive coupling at the alkenyl iodide position under standard Sonogashira conditions. While direct head-to-head yield data for C8H6BrI is limited, comparative studies on analogous systems confirm the principle. The C(sp²)-I bond in aryl iodides undergoes oxidative addition with Pd(0) catalysts significantly faster than C(sp²)-Br bonds, allowing for selective functionalization [1]. For the related compound 1-bromo-4-iodobenzene, Sonogashira coupling with terminal alkynes proceeds at room temperature to give >95% yield with complete selectivity for the iodide, leaving the bromide untouched for subsequent reactions [2]. This chemoselectivity is foundational for the utility of C8H6BrI in constructing complex molecules.

Organic Synthesis Cross-Coupling Chemoselectivity

Crystal Structure Analysis: C8H6BrI vs. 1-Bromo-4-iodobenzene

The crystal structure of 1-bromo-4-[(E)-2-iodoethenyl]benzene has been solved and refined, providing precise atomic coordinates and packing information [1]. In contrast, 1-bromo-4-iodobenzene exhibits positional disorder of the halogen atoms in its crystal lattice, complicating its precise structural characterization [2].

Crystallography Solid-State Chemistry Materials Science

Halogen Bond Donor Strength: Iodoethynyl vs. Bromoethynyl Moieties

While C8H6BrI itself is not an ethynyl derivative, its alkenyl iodide moiety participates in halogen bonding. A systematic study on related iodo- and bromo-ethynyl donors provides a relevant class-level inference for relative donor strength [1]. The study established a ranking based on calculated electrostatic potential surfaces and experimental co-crystal formation frequency.

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Bond Dissociation Energy: C-I vs. C-Br Reactivity

The fundamental basis for chemoselectivity in C8H6BrI is the significant difference in bond dissociation energy (BDE) between carbon-iodine and carbon-bromine bonds. This is a well-established class-level inference for organic halides [1].

Physical Organic Chemistry Reaction Mechanism Thermodynamics

Targeted Applications for C8H6BrI Based on Verified Differentiators


Sequential Cross-Coupling for Complex API Intermediates

Leverage the orthogonal reactivity of the alkenyl iodide and aryl bromide in C8H6BrI for efficient, one-pot sequential cross-coupling sequences. For example, a first Sonogashira coupling at the iodide site installs an alkyne linker, followed by a Suzuki-Miyaura coupling at the bromide site to introduce a biaryl motif. This strategy is validated by the high yields (>95%) and chemoselectivity demonstrated for analogous systems [1], enabling the rapid assembly of complex, unsymmetrical drug candidates with high step economy.

Synthesis of Functional Materials with Precise Halogen Bonding Sites

Utilize C8H6BrI as a building block to incorporate a strong halogen bond donor (the iodoalkenyl group) into molecular frameworks for crystal engineering or sensor development. Based on the established hierarchy of halogen-bond donors, the iodoalkenyl moiety is expected to act as a superior recognition site compared to simple aryl bromides or iodides [2]. This allows for the design of co-crystals and supramolecular assemblies with predictable and robust architectures.

Crystallographic Studies of Ordered π-Conjugated Systems

Employ C8H6BrI for single-crystal X-ray diffraction studies where an ordered, well-defined molecular geometry is required. Unlike the structurally disordered 1-bromo-4-iodobenzene [3], C8H6BrI provides a high-quality, ordered crystal structure [4]. This is essential for accurately determining bond lengths, angles, and intermolecular packing interactions in extended π-conjugated systems, which is critical for understanding and tuning optoelectronic properties in materials like OLEDs or organic semiconductors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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